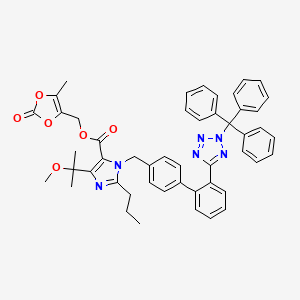
4-Hydroxy-6-oxohexanoic Acid Dicyclohexylamine Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of 4-Hydroxy-6-oxohexanoic Acid Dicyclohexylamine Salt involves synthetic routes that typically include the reaction of 4-Hydroxy-6-oxohexanoic acid with dicyclohexylamine. The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the final product . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity .
Analyse Chemischer Reaktionen
4-Hydroxy-6-oxohexanoic Acid Dicyclohexylamine Salt undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-6-oxohexanoic Acid Dicyclohexylamine Salt has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it can be used in preclinical studies to understand biochemical pathways.
Industry: The compound is used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-6-oxohexanoic Acid Dicyclohexylamine Salt involves its interaction with specific molecular targets and pathways. The hydroxyl and keto groups in the compound allow it to participate in various biochemical reactions, influencing protein interactions and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-6-oxohexanoic Acid Dicyclohexylamine Salt can be compared with similar compounds such as:
4-Hydroxy-6-oxohexanoic Acid: The parent compound without the dicyclohexylamine salt.
6-Oxohexanoic Acid: A similar compound lacking the hydroxyl group.
Dicyclohexylamine Salts of Other Acids: Compounds where dicyclohexylamine is combined with different acids.
The uniqueness of this compound lies in its specific combination of functional groups and its applications in proteomics research .
Eigenschaften
Molekularformel |
C18H33NO4 |
|---|---|
Molekulargewicht |
327.5 g/mol |
IUPAC-Name |
N-cyclohexylcyclohexanamine;4-hydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C12H23N.C6H10O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;7-4-3-5(8)1-2-6(9)10/h11-13H,1-10H2;4-5,8H,1-3H2,(H,9,10) |
InChI-Schlüssel |
SJFRRWUFBSKXSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC2CCCCC2.C(CC(=O)O)C(CC=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(4-methylpiperazin-1-yl)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B13854255.png)
![(4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13854257.png)








